

# The Biological Activity of Bruceantinol on Cancer Cell Lines: A Technical Guide

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Compound of Interest					
Compound Name:	Bruceantinol				
Cat. No.:	B162264	Get Quote			

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Bruceantinol** (BOL), a quassinoid compound isolated from Brucea javanica, has emerged as a potent anti-cancer agent with significant biological activity against a range of cancer cell lines. This technical guide provides an in-depth overview of the current understanding of **Bruceantinol**'s effects on cancer cells, with a focus on its molecular mechanisms, quantitative efficacy, and the experimental methodologies used to elucidate its activity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

# **Quantitative Data on a-Anticancer Activity**

The cytotoxic and inhibitory effects of **Bruceantinol** have been quantified across various cancer cell lines. The following table summarizes the available half-maximal inhibitory concentration (IC50) values, providing a comparative measure of its potency.



Cell Line	Cancer Type	Assay	IC50 Value	Reference
STAT3	-	DNA-binding ability	2.4 pM	[1][2]
MCF-7	Breast Cancer	Cell Viability	In the range of 0.08-10 μmol/L	
MDA-MB-231	Breast Cancer	Cell Viability	In the range of 0.081-0.238 μmol/L	
HCT116	Colorectal Cancer	Colony Formation	Significant decrease at 0- 100 nM	
HCT116 p53-/-	Colorectal Cancer	Colony Formation	Significant decrease at 0- 100 nM	_
HCA-7	Colorectal Cancer	Colony Formation	Significant decrease at 0- 100 nM	
H630	Colorectal Cancer	Colony Formation	Significant decrease at 0- 100 nM	
H630R1	Colorectal Cancer	Colony Formation	Significant decrease at 0- 100 nM	
143B	Osteosarcoma	Cell Viability (MTS)	Significant decrease at various concentrations	[3]
U2OS	Osteosarcoma	Cell Viability (MTS)	Significant decrease at various concentrations	[3]



MG63.2	Osteosarcoma	Cell Viability (MTS)	Significant decrease at various concentrations	[3]
HOS	Osteosarcoma	Cell Viability (MTS)	Significant decrease at various concentrations	[3]
LM8	Murine Osteosarcoma	Cell Viability (MTS)	Significant decrease at various concentrations	[3]

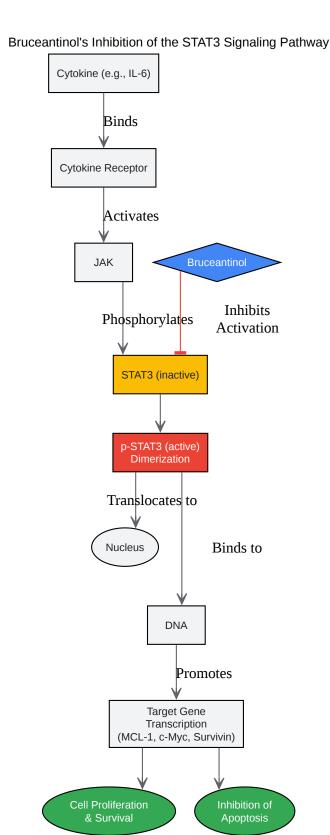
# Signaling Pathways Modulated by Bruceantinol

**Bruceantinol** exerts its anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. The primary mechanisms of action identified to date are the inhibition of the STAT3 signaling pathway and the targeting of cyclin-dependent kinases (CDK) 2, 4, and 6.

# **STAT3 Signaling Pathway**

**Bruceantinol** is a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a transcription factor that is constitutively activated in many human cancers and plays a crucial role in tumor progression.[2] By directly binding to STAT3, **Bruceantinol** prevents its activation and subsequent downstream signaling.[4] This leads to the suppression of STAT3 target genes that promote cell survival and proliferation, such as MCL-1, PTTG1, survivin, and c-Myc.[1][2]





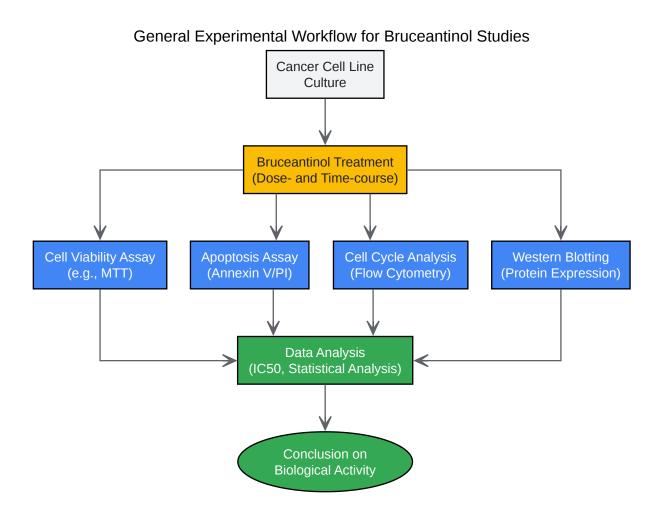
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Caption: Bruceantinol inhibits the STAT3 signaling pathway.



## CDK2/4/6 Signaling Pathway

Recent studies have also identified Cyclin-Dependent Kinases 2, 4, and 6 (CDK2/4/6) as targets of **Bruceantinol** in breast cancer cells. By binding to these kinases, **Bruceantinol** facilitates their degradation through the proteasome pathway. This disrupts the cell cycle, leading to cell cycle arrest and impeding cell proliferation.



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